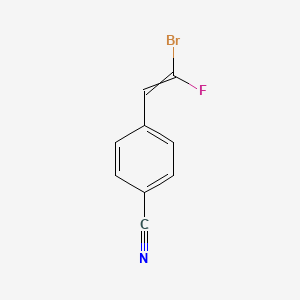

4-(2-Bromo-2-fluoroethenyl)benzonitrile

Description

4-(2-Bromo-2-fluoroethenyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a bromo-fluoro ethenyl group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The ethenyl bridge with bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, while the nitrile group offers versatility in further functionalization.

Properties

CAS No. |

897393-09-8 |

|---|---|

Molecular Formula |

C9H5BrFN |

Molecular Weight |

226.04 g/mol |

IUPAC Name |

4-(2-bromo-2-fluoroethenyl)benzonitrile |

InChI |

InChI=1S/C9H5BrFN/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |

InChI Key |

WKUYMHIYECIUPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(F)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-2-fluoroethenyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluoroaniline, followed by a series of reactions to introduce the nitrile group and the ethenyl moiety. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures, followed by further reactions with sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-2-fluoroethenyl)benzonitrile can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Cyclization Reactions: The nitrile group can react with other functional groups to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, strong acids like sulfuric acid for nitration, and bases for deprotonation steps. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

4-(2-Bromo-2-fluoroethenyl)benzonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, including those with anticancer and antimicrobial properties.

Chemical Biology: The compound is used in studies involving molecular interactions and the development of chemical probes for biological systems.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-2-fluoroethenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 4-(2-Bromo-2-fluoroethenyl)benzonitrile with related compounds:

Key Observations :

Reactivity and Electronic Effects

- Cross-Coupling Potential: The bromo-fluoro ethenyl group in this compound is more reactive in Suzuki or Heck couplings compared to para-bromobenzonitrile due to the electron-withdrawing nature of fluorine and the ethenyl bridge .

- Fluorescence Properties : Evidence from fluorescence studies (e.g., twisted intramolecular charge-transfer states) suggests that substituents like bromo and fluoro on conjugated systems significantly alter emission spectra and solvent interactions .

- Steric Hindrance : Compounds with bulky groups (e.g., tetrahydro-2H-pyran in ) exhibit reduced reactivity in nucleophilic substitutions compared to the target compound’s ethenyl system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.